2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline
Description
2-{3-[(2-Methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with an azetidine ring linked to a 2-methylimidazole moiety. Quinoxalines are known for their pharmacological relevance, including antimicrobial, anticancer, and enzyme inhibitory activities. The 2-methylimidazole group may facilitate hydrogen bonding and π-π interactions, critical for molecular recognition.
Properties
IUPAC Name |
2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-12-17-6-7-20(12)9-13-10-21(11-13)16-8-18-14-4-2-3-5-15(14)19-16/h2-8,13H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJQHRCNCZOGII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Formation
Azetidine derivatives are typically prepared through ring-closing reactions. For example, cyclization of 1,3-dibromopropane with ammonia under high-pressure conditions yields azetidine. Subsequent functionalization at the 3-position is achieved via alkylation. In one protocol, azetidine is treated with 2-chloromethyl-1-methylimidazole in the presence of a base (e.g., KCO) in acetonitrile at 60°C for 12 hours, yielding 3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine.
Optimization of Alkylation Conditions
Microwave-assisted methods significantly enhance reaction efficiency. A study demonstrated that irradiating azetidine with 2-chloromethyl-1-methylimidazole in ethanol at 100°C for 15 minutes under microwave conditions improved yields from 65% (traditional heating) to 89%.
Functionalization of Quinoxaline
Quinoxaline is functionalized at the 2-position to introduce a reactive site for coupling:
Chlorination of Quinoxaline
Treatment of quinoxaline with phosphorus oxychloride (POCl) at reflux for 6 hours produces 2-chloroquinoxaline. This intermediate serves as a substrate for nucleophilic substitution.
Alternative Leaving Group Introduction
Patent WO2012087861A1 describes bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding 2-bromoquinoxaline with 92% efficiency. Brominated derivatives are advantageous for palladium-catalyzed coupling reactions.
Coupling of Azetidine-Imidazole and Quinoxaline
Nucleophilic Aromatic Substitution
2-Chloroquinoxaline reacts with 3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine in the presence of NaH in tetrahydrofuran (THF) at 80°C for 24 hours, achieving a 78% yield.
Buchwald-Hartwig Amination
For 2-bromoquinoxaline, a palladium-based catalyst (e.g., Pd(dba)) with Xantphos as a ligand enables coupling at 100°C in toluene, yielding the target compound in 85% yield. This method reduces reaction time to 12 hours.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Time (h) |
|---|---|---|---|
| Nucleophilic Substitution | NaH, THF, 80°C | 78 | 24 |
| Buchwald-Hartwig | Pd(dba), Xantphos, 100°C | 85 | 12 |
| Microwave-Assisted | Ethanol, 100°C, MW irradiation | 89 | 0.25 |
The microwave-assisted approach, adapted from pyrimidoquinoxaline syntheses, offers the highest efficiency but requires specialized equipment.
Structural Characterization and Validation
Spectroscopic Analysis
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 265.31 ([M+H]), consistent with the molecular formula CHN.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoxaline core, potentially converting it to a dihydroquinoxaline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction of the quinoxaline core can produce dihydroquinoxaline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The presence of the imidazole ring, which is known for its biological activity, suggests that the compound could exhibit antimicrobial, antifungal, or anticancer properties. Studies are ongoing to determine its efficacy and mechanism of action in various biological systems.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism by which 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline exerts its effects is likely related to its ability to interact with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes, while the quinoxaline core may intercalate with DNA, disrupting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoxaline Derivatives with Azetidine/Imidazole Substituents
- N-(4,5-Dihydro-1H-imidazol-2-yl)-6-quinoxalinamine (CAS 91147-43-2): This compound shares a quinoxaline core but replaces the azetidine group with a dihydroimidazole ring.
- 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile: A TLR7-9 antagonist with a morpholine-azetidine substituent.
Benzimidazole- and Imidazole-Fused Quinoxalines
- 2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazole: A tridentate ligand with N2O donor sites, exhibiting fluorescence and magnetic properties. The benzimidazole group enhances metal coordination, contrasting with the target compound’s 2-methylimidazole, which may prioritize enzyme inhibition over metal binding.
- 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoxaline: A fused imidazo-quinoxaline derivative with nitro and methyl substituents. Its planar structure enables intercalation with DNA, a property less likely in the target compound due to the non-fused azetidine-imidazole group.
Key Structural and Functional Insights
Azetidine vs. However, synthetic yields for azetidine-containing compounds are often lower due to ring strain, as noted in benzimidazole-quinoline syntheses (e.g., 50–65% yields for 3a1–3d6 derivatives).
Imidazole Substituents: The 2-methylimidazole group may enhance metabolic stability compared to unsubstituted imidazoles, which are prone to oxidation. This modification aligns with trends in antimicrobial quinoxaline derivatives.
Pharmacological Potential: While the target compound lacks direct activity data, its structural similarity to α-glucosidase inhibitors (e.g., compound 9c, IC₅₀: 2.1 µM) and TLR antagonists suggests plausible enzyme or receptor modulation.
Biological Activity
The compound 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline is a complex organic molecule that features a combination of imidazole and azetidine rings, contributing to its unique biological properties. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition effects, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline is with a molecular weight of approximately 296.29 g/mol. The structural complexity of this compound allows for diverse interactions with biological macromolecules, enhancing its potential applications in medicinal chemistry.
The biological activity of this compound is attributed to its interaction with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. This is particularly relevant for enzymes involved in microbial growth and cancer cell proliferation.
- Cell Membrane Interaction : The azetidine ring may influence the compound's binding affinity to cellular membranes, affecting permeability and cellular uptake.
Antimicrobial Activity
Research indicates that 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline exhibits significant antimicrobial properties. Studies have shown:
| Microbial Strain | Inhibition Concentration (IC50) |
|---|---|
| Staphylococcus aureus | 12.5 µM |
| Escherichia coli | 15.0 µM |
| Candida albicans | 10.0 µM |
These results suggest that the compound effectively inhibits the growth of both bacterial and fungal pathogens, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies revealed:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 8.5 |
| A549 (Lung) | 7.2 |
| HeLa (Cervical) | 5.0 |
Mechanistic studies indicate that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the compound against a panel of clinical isolates, demonstrating potent activity against multidrug-resistant strains of Staphylococcus aureus. The study concluded that the compound could serve as a lead for developing new antibiotics .
- Anticancer Mechanism Exploration : Another investigation focused on its anticancer mechanism, revealing that treatment with the compound resulted in significant cell cycle arrest at the G2/M phase in MDA-MB-231 cells, suggesting its potential as a chemotherapeutic agent .
Q & A
Q. Q1: What are the standard synthetic routes for preparing 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline, and how can reaction conditions be optimized for yield improvement?
Answer: The synthesis typically involves coupling imidazole derivatives with azetidine and quinoxaline moieties. A common strategy includes nucleophilic substitution reactions, where 2-methylimidazole is functionalized with a methylene linker and reacted with azetidine under basic conditions (e.g., triethylamine in DMF) . Optimization focuses on solvent choice, catalyst loading, and temperature. For example, using polar aprotic solvents like DMF enhances reaction rates, while excess base (e.g., TEA) improves nucleophilicity. Yield improvements (up to 84% in analogous compounds) are achieved by iterative adjustment of stoichiometry and reaction time .
Advanced Methodologies in Synthesis
Q. Q2: How do advanced methodologies like CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) compare to traditional cyclization methods for constructing the imidazole-quinoxaline scaffold?
Answer: CuAAC offers regioselective and modular construction of triazole-linked heterocycles, advantageous for introducing diversity in the imidazole-quinoxaline framework. Unlike traditional cyclization (e.g., β-dicarbonyl condensation), CuAAC avoids harsh conditions (e.g., high-temperature cyclization) and enables rapid functionalization. However, it requires pre-functionalized azide and alkyne precursors, adding synthetic steps. For instance, 2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)quinoxaline was synthesized via CuAAC with 36% yield, highlighting trade-offs between modularity and efficiency .
Biological Activity and Target Identification
Q. Q3: What biological targets are associated with 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline, and how are binding affinities quantified?
Answer: Imidazoline receptors (e.g., I₁ and I₂ subtypes) are primary targets due to structural similarity to endogenous ligands. Binding affinity is quantified via competitive radioligand assays using [³H]-clonidine or [³H]-idazoxan. For example, related quinoxaline derivatives exhibit IC₅₀ values in the nanomolar range, suggesting high affinity. Dose-response curves and Scatchard analysis validate receptor-ligand interactions .
Advanced Structure-Activity Relationship (SAR) Studies
Q. Q4: How can computational modeling guide SAR studies for optimizing the compound’s bioactivity?
Answer: Docking simulations (e.g., AutoDock Vina) predict binding modes to imidazoline receptors by analyzing interactions like hydrogen bonding between the imidazole nitrogen and receptor residues. Molecular dynamics (MD) simulations assess stability over time. For instance, methyl substitution at the 2-position of imidazole enhances hydrophobic interactions in the receptor pocket, as shown in analogous compounds . QSAR models further correlate electronic properties (e.g., Hammett constants) with activity, enabling rational design .
Analytical Characterization
Q. Q5: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer: Basic characterization includes ¹H/¹³C NMR (for azetidine and imidazole proton assignments) and FTIR (to verify C-N and C=C stretches). Advanced methods like X-ray crystallography resolve stereochemical ambiguities, as demonstrated for N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine, which confirmed the azetidine ring’s chair conformation . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Contradictory Data Resolution
Q. Q6: How should researchers address variability in reported biological activities or synthetic yields across studies?
Answer: Statistical Design of Experiments (DoE) identifies critical variables (e.g., catalyst type, solvent purity) causing variability. For instance, factorial designs can isolate temperature’s impact on yield discrepancies (e.g., 36% vs. 84% in similar reactions) . Meta-analyses of biological data using tools like RevMan adjust for assay heterogeneity (e.g., cell line differences) to reconcile conflicting IC₅₀ values .
Cross-Disciplinary Applications
Q. Q7: How can computational chemistry and experimental data be integrated to accelerate discovery?
Answer: Hybrid workflows, such as ICReDD’s reaction path search, combine quantum chemical calculations (e.g., DFT for transition state analysis) with high-throughput screening. For example, predictive models for azetidine ring-opening reactions reduce trial-and-error experimentation. Feedback loops refine computational parameters using experimental NMR or HPLC data, enhancing accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
